2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Description
2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24ClN7O3 and its molecular weight is 493.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities :
- Research indicates that derivatives of 1,2,4-triazole, which include compounds similar to the one , have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, Demirbas, 2007).
Antitumor Activity :
- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, similar to the compound of interest, have demonstrated significant antiproliferative effects on breast cancer cells. This underscores the potential of these compounds in cancer research and treatment (Yurttaş, Demirayak, Ilgın, Atlı, 2014).
Synthesis of Novel Compounds :
- Research has focused on the synthesis of novel compounds, including those related to 1,2,4-triazolopyrimidines, for various pharmaceutical applications. These studies contribute to the expanding library of compounds with potential medicinal properties (Pokhodylo, Shyyka, Savka, Obushak, 2010).
Potential Antihypertensive Agents :
- Certain 1,2,4-triazolopyrimidines, structurally related to the compound , have been synthesized and evaluated as potential antihypertensive agents. This area of research is vital for developing new treatments for hypertension (Bayomi, Abdelal, El-Ashry, Ghoneim, 1999).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN7O3/c1-2-34-19-9-5-18(6-10-19)32-24-22(28-29-32)23(26-16-27-24)31-13-11-30(12-14-31)21(33)15-35-20-7-3-17(25)4-8-20/h3-10,16H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGWVMYMFCOOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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